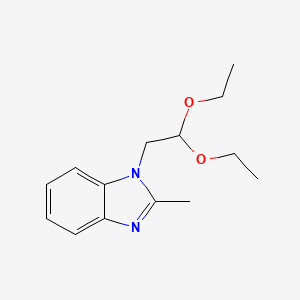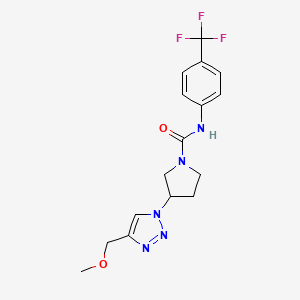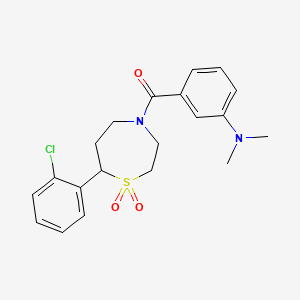
(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(3-(dimethylamino)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule and the types of bonds (covalent, ionic, etc.) that hold these atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. This could include looking at what types of reactions it undergoes, what products are formed, and what conditions are needed for these reactions to occur.Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility, and stability. Researchers might also look at its chemical properties, such as its acidity or basicity, its redox potential, and its reactivity with various chemical reagents.Scientific Research Applications
1. Synthesis and Pharmacological Properties
The synthesis and pharmacological properties of related compounds to the specified chemical have been studied. For instance, Matsuo, Taniguchi, and Ueda (1982) explored the synthesis of 7-chloro-5-(2-chlorophenyl)-2-(2-dimethylaminoethylthio)-3H-1, 4-benzodiazepine and related compounds, highlighting their similar effects to diazepam in causing taming and anticonvulsant effects in mice (Matsuo, Taniguchi, & Ueda, 1982).
2. Photochemical Electron-Transfer Reactions
Mattes and Farid (1986) investigated the photochemical electron-transfer reactions of 1,1-diarylethylenes, which are structurally similar to the specified compound. Their research contributes to understanding the reactivity of these compounds under photoexcited conditions (Mattes & Farid, 1986).
3. Clathrate Formation and Molecular Interactions
The role of edge-to-face interaction between aromatic rings in clathrate formation of related derivatives has been studied by Eto et al. (2011). This research provides insights into the molecular interactions and structural features of similar compounds (Eto et al., 2011).
4. N-Protecting Group Studies
Research by Grunder-Klotz and Ehrhardt (1991) on using the 3,4-dimethoxybenzyl group as an N-protecting group for 1,2-thiazetidine 1,1-dioxide derivatives relates to the structural modification and protection of compounds similar to the specified chemical (Grunder-Klotz & Ehrhardt, 1991).
5. Catalytic Hydrogenations
The use of Ir(I) complexes with similar compounds in catalytic hydrogenations was explored by Guerriero et al. (2011). This study adds to the understanding of the catalytic potential of such compounds in organic synthesis (Guerriero et al., 2011).
6. Spectroscopic and Quantum Chemical Studies
Shahana and Yardily (2020) carried out spectroscopic characterization and quantum chemical studies on structurally similar compounds. Their research provides valuable information on the molecular structure and properties of these compounds (Shahana & Yardily, 2020).
Safety And Hazards
Researchers would look at whether the compound is toxic or hazardous, and if so, under what conditions. This could involve looking at data from toxicity studies, as well as information on how to handle and dispose of the compound safely.
Future Directions
Based on all of the above information, researchers could then suggest future directions for research. This could include suggesting potential applications for the compound, areas where further study is needed, or new synthesis methods to try.
Please note that this is a general guide and the specific steps may vary depending on the nature of the compound and the available information. For a specific compound like “(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(3-(dimethylamino)phenyl)methanone”, you would need to consult the relevant scientific literature or databases for detailed information. If you have access to a university library or a similar resource, they may be able to help you find this information. Alternatively, you could consider reaching out to a chemist or a similar expert for advice.
properties
IUPAC Name |
[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-[3-(dimethylamino)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3S/c1-22(2)16-7-5-6-15(14-16)20(24)23-11-10-19(27(25,26)13-12-23)17-8-3-4-9-18(17)21/h3-9,14,19H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQLYSXMQBWZBPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(3-(dimethylamino)phenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

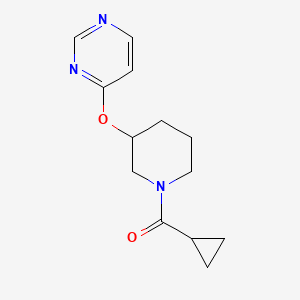
![N-[3-(2-aminoethoxy)phenyl]-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B2884600.png)
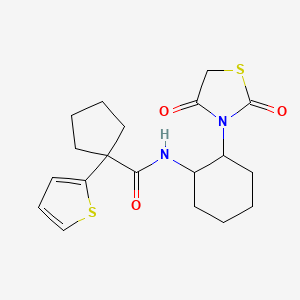
![tert-butyl (1R,3r,5S)-8-azabicyclo[3.2.1]octan-3-ylcarbamate hydrochloride](/img/no-structure.png)
![6-(2-Fluorophenyl)-4-methyl-7-phenyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2884604.png)
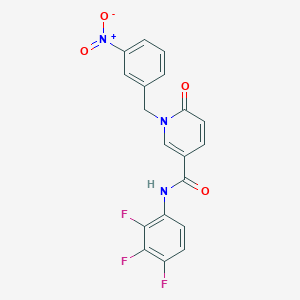

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2884608.png)
![Ethyl 5-(2-nitrobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2884609.png)
amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B2884613.png)
![[1-(4-Bromophenyl)sulfanylcyclopropyl]methanamine](/img/structure/B2884616.png)
